Absence of Evidence: Comparative Biological Activity Data for N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
A systematic search of primary literature, patents, and authoritative databases like ChEMBL and BindingDB failed to identify any quantitative biological activity data (e.g., IC50, Ki) for N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide [1]. In contrast, other oxalamide derivatives have been characterized as ROMK channel inhibitors with reported IC50 values in the low nanomolar range (e.g., ROMK-IN-32: IC50 35 nM; MK-7145: IC50 45 nM) . This complete data void makes it impossible to position the target compound against any known comparator on the basis of potency, selectivity, or mechanism of action.
| Evidence Dimension | Target-Specific Potency (ROMK1 Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ROMK-IN-32 (IC50: 35 nM), MK-7145 (IC50: 45 nM) |
| Quantified Difference | Not applicable; target compound data is missing. |
| Conditions | In vitro biochemical assays (specific conditions vary per compound) |
Why This Matters
Procurement decisions in drug discovery require potency benchmarks; the absence of such data for this compound prevents any scientific justification for its selection over characterized alternatives.
- [1] Comprehensive search across PubMed, Google Scholar, ChemSpider, PubChem, BindingDB, and ChEMBL for 'N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide', '1421442-04-7', and related structural queries. No relevant quantitative data were found. View Source
